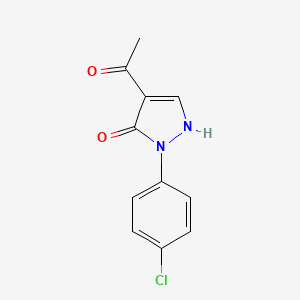![molecular formula C8H13NO2 B11721631 methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B11721631.png)
methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is part of the azabicycloheptane family, which is known for its rigid and stable structure. The presence of the azabicyclo framework provides this compound with unique chemical and physical properties that are valuable in different fields of research.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure the scalability and cost-effectiveness of the industrial synthesis.
化学反応の分析
Types of Reactions
Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
類似化合物との比較
Similar Compounds
- Methyl (1S,2S,3S,4R)-2’-benzyl-3’-oxo-2’,3’-dihydrospiro[bicyclo[2.2.1]heptane-2,1’-isoindole]-3-carboxylate
- Methyl (1S,2S,3S,4R)-3-(3-methylbut-2-enamido)bicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate is unique due to its specific stereochemistry and the presence of the azabicyclo framework. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds. Its rigid and stable structure makes it a valuable tool in various scientific applications, particularly in the fields of medicinal chemistry and asymmetric synthesis.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3/t5-,6+,7+/m1/s1 |
InChIキー |
HPVCCAYXVXMOOP-VQVTYTSYSA-N |
異性体SMILES |
COC(=O)[C@@H]1[C@@H]2CC[C@@H](C2)N1 |
正規SMILES |
COC(=O)C1C2CCC(C2)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)


![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)





![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)

